molecular formula C24H22N2O2 B234621 N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide

Cat. No. B234621
M. Wt: 370.4 g/mol
InChI Key: SNHFEGCCWXSUQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it has been suggested that the compound exerts its anti-inflammatory and anti-tumor effects by inhibiting the activity of certain enzymes and signaling pathways involved in these processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit biochemical and physiological effects in various in vitro and in vivo studies. These effects include the inhibition of pro-inflammatory cytokines, the induction of apoptosis in cancer cells, and the inhibition of microbial growth.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments include its high purity, stability, and relatively low toxicity. However, the limitations include the high cost of synthesis and the need for further studies to fully understand its mechanism of action and potential applications.

Future Directions

There are several future directions for the study of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. These include:
1. Investigating its potential use as a fluorescent probe for imaging applications.
2. Studying its mechanism of action in more detail to identify potential targets for drug development.
3. Further exploring its anti-inflammatory and anti-tumor properties in preclinical and clinical studies.
4. Investigating its potential use as an antimicrobial agent.
5. Developing more efficient and cost-effective synthesis methods for the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has shown potential applications in various fields of scientific research. Its synthesis method has been optimized to improve yield and purity. The compound has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties, and has potential use as a fluorescent probe for imaging applications. However, further studies are needed to fully understand its mechanism of action and potential applications.

Synthesis Methods

The synthesis of N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 1,2-dihydroacenaphthylene with 3-methylbenzoyl chloride, followed by the addition of pyrrolidine and subsequent oxidation to obtain the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

N-(1,2-dihydro-5-acenaphthylenyl)-1-(3-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential applications in various fields of scientific research. It has been found to exhibit anti-inflammatory, anti-tumor, and anti-microbial properties. The compound has also been investigated for its potential use as a fluorescent probe for imaging applications.

properties

Molecular Formula

C24H22N2O2

Molecular Weight

370.4 g/mol

IUPAC Name

N-(1,2-dihydroacenaphthylen-5-yl)-1-(3-methylphenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C24H22N2O2/c1-15-4-2-6-19(12-15)26-14-18(13-22(26)27)24(28)25-21-11-10-17-9-8-16-5-3-7-20(21)23(16)17/h2-7,10-12,18H,8-9,13-14H2,1H3,(H,25,28)

InChI Key

SNHFEGCCWXSUQQ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=C4C=CC=C5C4=C(CC5)C=C3

Canonical SMILES

CC1=CC(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C4CCC5=C4C3=CC=C5

Origin of Product

United States

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